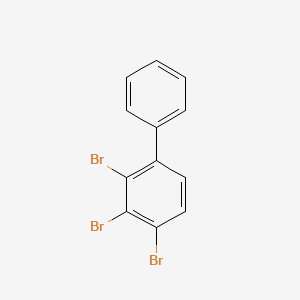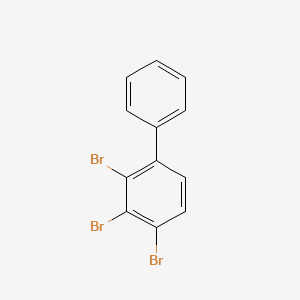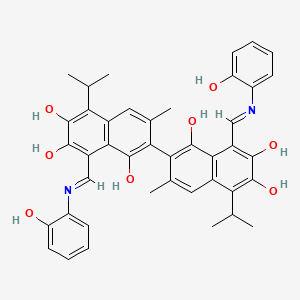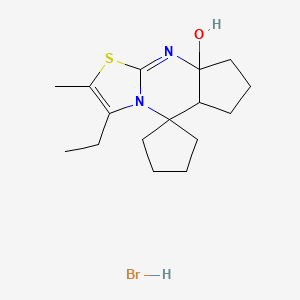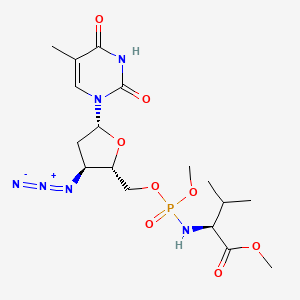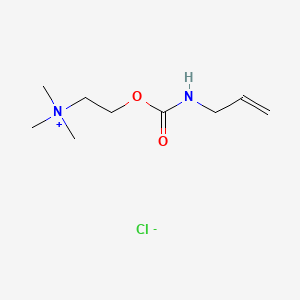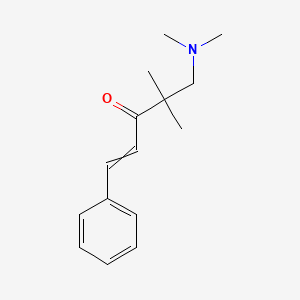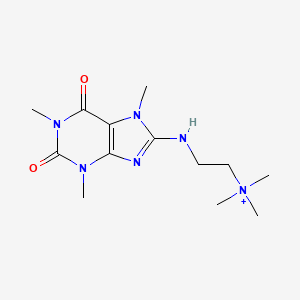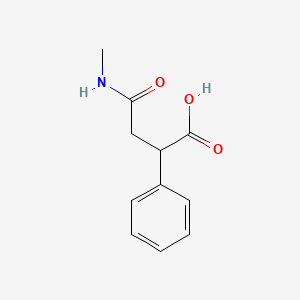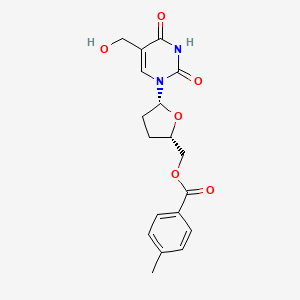
2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-hydroxymethyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside, but it has been chemically modified to include a 4-methylbenzoyl group at the 5’ position and lacks the 2’ and 3’ hydroxyl groups. These modifications can significantly alter its biological activity and chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine typically involves multiple steps:
Starting Material: The synthesis often begins with uridine.
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions are protected using suitable protecting groups.
Introduction of the 4-Methylbenzoyl Group: The 5’ hydroxyl group is then esterified with 4-methylbenzoic acid or its derivatives under acidic or basic conditions to introduce the 4-methylbenzoyl group.
Deprotection: The protecting groups at the 2’ and 3’ positions are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group at the 5 position can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the 4-methylbenzoyl ester to a hydroxyl group.
Substitution: The 4-methylbenzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or deprotected nucleosides.
Substitution: Various acylated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on nucleic acid metabolism and function.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism by which 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine exerts its effects involves its incorporation into nucleic acids. The absence of the 2’ and 3’ hydroxyl groups prevents the formation of phosphodiester bonds, thereby terminating nucleic acid chain elongation. This property makes it a potent inhibitor of viral replication and a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the 4-methylbenzoyl group but also lacks the 2’ and 3’ hydroxyl groups.
5’-O-(4-Methylbenzoyl)uridine: Contains the 4-methylbenzoyl group but retains the 2’ and 3’ hydroxyl groups.
2’,3’-Dideoxy-5’-O-(benzoyl)uridine: Similar structure but with a benzoyl group instead of a 4-methylbenzoyl group.
Uniqueness
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-hydroxymethyluridine is unique due to the combination of the 4-methylbenzoyl group and the absence of the 2’ and 3’ hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
133697-35-5 |
|---|---|
Formule moléculaire |
C18H20N2O6 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
[(2S,5R)-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C18H20N2O6/c1-11-2-4-12(5-3-11)17(23)25-10-14-6-7-15(26-14)20-8-13(9-21)16(22)19-18(20)24/h2-5,8,14-15,21H,6-7,9-10H2,1H3,(H,19,22,24)/t14-,15+/m0/s1 |
Clé InChI |
LFRUILMEWILHLP-LSDHHAIUSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=C(C(=O)NC3=O)CO |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=O)NC3=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


